N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride
Description
N-Ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride (CAS 1239484-85-5) is a pyrazole-based sulfonamide derivative with the molecular formula C₁₁H₂₂ClN₃O₂S and a molecular weight of 295.83 g/mol . The compound features a pyrazole core substituted with methyl groups at positions 3 and 5, an ethyl group on one nitrogen, and a 2-methylpropyl (isobutyl) group on the sulfonamide nitrogen. The hydrochloride salt enhances its solubility and stability, making it suitable for research applications.
Properties
IUPAC Name |
N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S.ClH/c1-6-14(7-8(2)3)17(15,16)11-9(4)12-13-10(11)5;/h8H,6-7H2,1-5H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEPIWKRDPVERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)C)S(=O)(=O)C1=C(NN=C1C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial activity. N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent in pharmaceuticals .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, and preliminary studies suggest that this compound may reduce inflammation markers in cell cultures. This could lead to applications in treating inflammatory diseases .
Drug Development
The unique structure of this compound makes it a candidate for drug development. Its ability to interact with biological targets suggests potential as a lead compound in designing new therapeutics for infections and inflammatory conditions.
Agricultural Chemistry
Due to its chemical properties, this compound may also find applications in agricultural chemistry as a pesticide or herbicide. The effectiveness of pyrazole derivatives against certain pests indicates that this compound could be explored for use in crop protection products .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study 2 | Anti-inflammatory Effects | Reduced levels of inflammatory cytokines in cell culture models. |
| Study 3 | Drug Development Potential | Identified as a lead compound for further pharmacological studies. |
Mechanism of Action
The mechanism by which N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications.
Comparison with Similar Compounds
Structural Analogues
Pyrazole Sulfonamides
Pyrazole sulfonamides are a versatile class of compounds with diverse biological activities. Key structural analogues include:
- Substituent Effects: The target compound’s ethyl and 2-methylpropyl groups increase lipophilicity compared to the piperidin-4-yl substituent in the analogue from . This may enhance membrane permeability but reduce aqueous solubility .
Pyrazole Carboxamides
Carboxamide derivatives, such as those in (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, C₂₁H₁₅ClN₆O), differ in their functional groups:
| Compound Name (Example) | Molecular Formula | Molecular Weight | Functional Group | Key Features | Reference |
|---|---|---|---|---|---|
| 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)... | C₂₁H₁₅ClN₆O | 403.1 | Carboxamide | Chloro, cyano, phenyl |
- Functional Group Comparison :
Pharmacologically Relevant Analogues
Sibutramine Hydrochloride
Sibutramine hydrochloride (CAS 84485-00-7), a cyclobutanemethanamine derivative (C₁₇H₂₉Cl₂NO), shares the hydrochloride salt form but has a distinct scaffold. It acts as a serotonin-norepinephrine reuptake inhibitor .
- Structural Contrast :
- Sibutramine’s cyclobutane core and chlorophenyl group confer rigidity and aromatic interactions absent in the target compound.
Anagliptin Hydrochloride
Its molecular weight (~418 g/mol) exceeds the target compound’s, suggesting differences in bioavailability .
Physicochemical Properties
- Molecular Weight : The target compound (295.83 g/mol) falls within the optimal range for oral bioavailability (<500 g/mol), unlike the larger analogue in (405.6 g/mol) .
- Melting Points : While the target compound’s melting point is unspecified, analogues in exhibit MPs ranging from 123–183°C, correlating with crystallinity and purity .
Biological Activity
N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride is a compound belonging to the pyrazole sulfonamide class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound's structure is characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, along with a sulfonamide moiety. The general formula can be represented as:
Synthesis Methods
Recent studies have focused on optimizing the synthesis of pyrazole sulfonamides using various methods including:
- Sulfonamide Coupling : Utilizing sulfonyl chlorides and amines in a solvent such as dichloromethane (DCM) with bases like DIPEA for reaction optimization .
- Facile Synthesis Techniques : Employing microwave-assisted synthesis to enhance yield and reduce reaction time .
Antiproliferative Effects
Research has demonstrated that derivatives of pyrazole-4-sulfonamides exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that certain derivatives did not show cytotoxicity while effectively inhibiting cell proliferation in U937 cells, with measured half-maximal inhibitory concentrations (IC50) indicating their potential as anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| MR-S1-13 | 15.5 | U937 |
| MR-S1-5 | >50 | U937 |
Anti-inflammatory Activity
Pyrazole sulfonamides have also been investigated for their anti-inflammatory properties. A comparative study indicated that certain compounds demonstrated significant inhibition of COX-2 enzyme activity, which is crucial in mediating inflammatory responses. The anti-inflammatory efficacy was comparable to established drugs like diclofenac sodium .
| Compound | COX-2 Inhibition (%) | Reference Drug |
|---|---|---|
| Compound A | 93.53 | Diclofenac (90.13) |
| Compound B | 71.00 | Celecoxib (22.00) |
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:
- Inhibition of Protein Glycation : This compound has shown potential in inhibiting protein glycation processes, which are implicated in diabetic complications .
- Antimicrobial Properties : Some derivatives have displayed selective antimicrobial activity against pathogens like Candida albicans and other bacteria .
4. Case Studies and Research Findings
Recent literature highlights several case studies that reinforce the therapeutic potential of pyrazole sulfonamides:
- Anticancer Studies : A series of compounds were evaluated for their antiproliferative effects on different cancer cell lines, showing promising results in reducing cell viability without significant toxicity towards normal cells .
- Anti-inflammatory Trials : In vivo studies demonstrated that selected pyrazole derivatives significantly reduced paw swelling in animal models of acute inflammation, indicating their potential utility in treating inflammatory diseases .
- Pharmacological Profiles : Various studies have cataloged the pharmacological profiles of these compounds, noting their broad spectrum of activity including antibacterial, antifungal, and antiviral properties .
Preparation Methods
Regioselective Condensation of α-Benzotriazolylenones
- Methodology : This approach involves the regioselective condensation of α-benzotriazolylenones with hydrazines, followed by cyclization to form substituted pyrazoles.
- Reaction Conditions :
- Reactants: α-Benzotriazolylenones and methyl/phenyl hydrazines.
- Solvent: Typically ethanol or acetic acid.
- Catalyst: Acidic or basic catalysts to promote cyclization.
- Yield : 50–94%, depending on substituents and reaction parameters.
- Advantages : High regioselectivity and functionalization at the 4-position of pyrazoles.
Multi-Component One-Pot Reactions
- Methodology : Recent advances utilize multi-component reactions involving ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile.
- Reaction Conditions :
- Catalyst: InCl3 (20 mol%).
- Solvent: 50% ethanol.
- Temperature: 40°C.
- Duration: 20 minutes under ultrasonic irradiation.
- Outcome : Formation of multi-substituted dihydro-pyrano[2,3-c]pyrazoles, which can be oxidized or further modified to pyrazoles.
The introduction of the N-ethyl group and methyl substitutions at positions 3 and 5 can be achieved through:
Alkylation of Pyrazole Nucleophiles
- Procedure :
- Starting with the pyrazole derivative, deprotonation at the nitrogen atom is performed using a base such as potassium carbonate or sodium hydride.
- Alkylation is then conducted with ethyl halides (e.g., ethyl bromide or iodide) under reflux.
- Reaction Conditions :
- Solvent: Acetone or DMF.
- Temperature: Reflux (~80°C).
- Time: 4–8 hours.
- Notes :
- Excess alkyl halide ensures complete N-alkylation.
- Control of reaction temperature prevents over-alkylation.
Methylation at Positions 3 and 5
- Method :
- Use of methyl iodide or dimethyl sulfate with a base (e.g., potassium carbonate) under mild conditions.
- Selective methylation can be achieved by controlling reaction time and temperature.
Sulfonamide Formation
The sulfonamide moiety is introduced via sulfonylation of the pyrazole amino group:
- Procedure :
- React the amino-substituted pyrazole with a suitable sulfonyl chloride (e.g., methylsulfonyl chloride).
- Base such as pyridine or triethylamine is used to neutralize HCl formed during the reaction.
- Reaction Conditions :
- Solvent: Dichloromethane or pyridine.
- Temperature: 0°C to room temperature.
- Duration: 2–4 hours.
- Outcome : Formation of the sulfonamide linkage with high selectivity.
Hydrochloride Salt Formation
The final step involves converting the sulfonamide to its hydrochloride salt:
- Method :
- Dissolve the sulfonamide in anhydrous ethanol or methanol.
- Bubble hydrogen chloride gas or add concentrated hydrochloric acid.
- Stir at room temperature until complete salt formation.
- Isolation :
- Precipitate the hydrochloride salt by cooling.
- Filter and dry under vacuum.
Data Table: Summary of Preparation Steps
| Step | Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Pyrazole core synthesis | Hydrazine + α-Benzotriazolylenone | Acidic/basic, reflux | 50–94% | Regioselective, functionalized at 4-position |
| 2 | N-alkylation | Ethyl halide, base | Reflux in acetone/DMF | >85% | Controlled to prevent over-alkylation |
| 3 | Methylation at positions 3,5 | Methyl iodide | Mild, room temp | Variable | Selectivity depends on reaction time |
| 4 | Sulfonamide formation | Sulfonyl chloride | 0°C to RT | 80–95% | Use pyridine or triethylamine |
| 5 | Hydrochloride salt formation | HCl gas or HCl solution | Room temp | Quantitative | Precipitation and drying |
Research Findings and Optimization Strategies
Recent studies emphasize the importance of reaction conditions to maximize yield and purity:
- Catalyst Efficiency : Use of catalytic amounts of palladium or InCl3 enhances reaction rates, especially in multi-component syntheses.
- Solvent Choice : Polar aprotic solvents like DMF, DMSO, or acetonitrile facilitate nucleophilic substitutions and alkylations.
- Temperature Control : Mild temperatures prevent side reactions and over-alkylation, especially during methylation steps.
- Purification : Crystallization from ethanol or methanol yields high-purity intermediates suitable for subsequent steps.
Q & A
Q. How should researchers validate conflicting reports on metabolic stability in hepatic microsomes?
Q. What methods confirm the absence of polymorphic forms in the hydrochloride salt?
- Methodological Answer : Perform XRPD (X-ray powder diffraction) to detect polymorphs. DSC/TGA analyze thermal behavior (melting points, dehydration steps). Slurry experiments in solvents (e.g., ethanol/water) force phase transitions .
Advanced Method Development
Q. How can flow chemistry improve the scalability of the sulfonamide synthesis?
- Methodological Answer : Use continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance heat transfer and reduce byproducts. In-line IR monitoring optimizes residence time. Multi-step setups integrate amine coupling and salt formation .
Q. What in silico tools predict off-target interactions and toxicity profiles?
- Methodological Answer : Use SwissADME for bioavailability predictions, ProTox-II for toxicity endpoints (e.g., hepatotoxicity), and molecular dynamics (GROMACS) to assess target selectivity. Compare with structural alerts in Safety Data Sheets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
